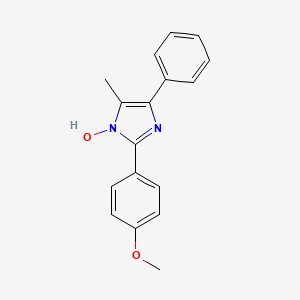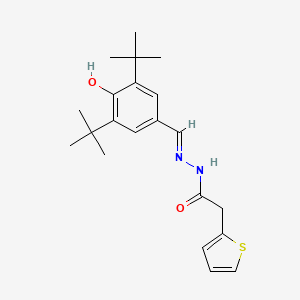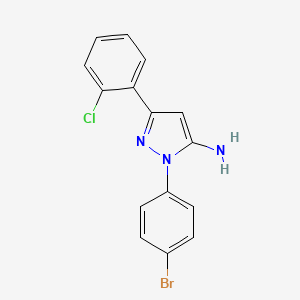
methyl 4-(4-methyl-3-oxido-5-phenyl-1H-imidazol-2-yl)phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-methyl-3-oxido-5-phenyl-1H-imidazol-2-yl)phenyl ether is a complex organic compound with the molecular formula C17H16N2O2 and a molecular weight of 280.329 g/mol Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
One common method for synthesizing imidazoles involves the cyclization of amido-nitriles in the presence of a catalyst such as nickel . The reaction conditions are generally mild, allowing for the inclusion of various functional groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Methyl 4-(4-methyl-3-oxido-5-phenyl-1H-imidazol-2-yl)phenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-methyl-3-oxido-5-phenyl-1H-imidazol-2-yl)phenyl ether has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Wirkmechanismus
The mechanism of action of methyl 4-(4-methyl-3-oxido-5-phenyl-1H-imidazol-2-yl)phenyl ether involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and other active sites in proteins, inhibiting their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(4-methyl-3-oxido-5-phenyl-1H-imidazol-2-yl)phenyl ether can be compared to other similar compounds, such as:
- Methyl 4-(5-methyl-1H-pyrazol-3-yl)phenyl ether
- 2-Methoxy-4-(4-methyl-3-oxido-5-phenyl-1H-imidazol-2-yl)phenol
- Methyl 4-(5-methyl-1H-benzimidazol-2-yl)phenyl ether
These compounds share similar structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific imidazole ring structure and the presence of the ether group, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H16N2O2 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
1-hydroxy-2-(4-methoxyphenyl)-5-methyl-4-phenylimidazole |
InChI |
InChI=1S/C17H16N2O2/c1-12-16(13-6-4-3-5-7-13)18-17(19(12)20)14-8-10-15(21-2)11-9-14/h3-11,20H,1-2H3 |
InChI-Schlüssel |
SNMQEAUYTKCMIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N1O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/no-structure.png)


![4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15084746.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15084748.png)
![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15084751.png)
![(5E)-5-(3,4-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15084752.png)

![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084772.png)
![2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B15084783.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B15084787.png)
